Spirapril Hydrochloride is a hydrochloride salt form of Spirapril. [] It serves as a prodrug and a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [] In scientific research, Spirapril Hydrochloride is primarily utilized to investigate the mechanisms of ACE inhibition, its impact on cardiovascular parameters, and its potential in various research models.
Spirapril hydrochloride is derived from a complex synthetic route that incorporates various organic chemistry techniques. It belongs to the class of ACE inhibitors, which are commonly prescribed for managing high blood pressure and related cardiovascular conditions. The International Union of Pure and Applied Chemistry (IUPAC) name for spirapril hydrochloride is:
(8S)-7-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride .
The synthesis of spirapril hydrochloride involves multiple steps, starting from simpler organic compounds to construct the complex spirocyclic structure. Key stages in the synthesis include:
Industrial production typically employs optimized reaction conditions, including controlled temperature, pressure, and pH levels to maximize yield and purity. Purification processes such as crystallization and filtration are crucial for isolating the final product .
The molecular formula for spirapril hydrochloride is , with a molecular weight of approximately 503.1 g/mol . The structure features a spirocyclic core with sulfur and nitrogen atoms integrated into its architecture, contributing to its pharmacological properties.
Spirapril hydrochloride participates in several significant chemical reactions:
The primary mechanism by which spirapril hydrochloride operates is through the inhibition of angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in converting angiotensin I into angiotensin II, a potent vasoconstrictor.
Spirapril hydrochloride exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetics and therapeutic efficacy.
Spirapril hydrochloride has diverse applications across various scientific fields:
Spirapril hydrochloride possesses the molecular formula C₂₂H₃₁ClN₂O₅S₂ and a molecular weight of 503.07 g/mol. Its architecture comprises a unique 1,4-dithia-7-azaspiro[4.4]nonane system fused to an L-alanyl residue and an N-terminal (1-ethoxycarbonyl-3-phenylpropyl) group. This structure classifies it among dicarboxylate-containing angiotensin-converting enzyme (ACE) inhibitors [3] [7].
The molecule contains three chiral centers, resulting in a specific stereochemical configuration denoted as (8S)-7-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride. This configuration is critical for ACE binding affinity and inhibitory activity. The spirocyclic system adopts a constrained conformation that positions the carboxylic acid moieties for optimal interaction with the zinc atom and active site residues of ACE [4] [6]. Key structural features include:
Table 1: Molecular Features of Spirapril Hydrochloride
Feature | Description |
---|---|
Molecular Formula | C₂₂H₃₁ClN₂O₅S₂ |
Molecular Weight | 503.07 g/mol |
Stereochemistry | (8S), (2S), (1S) configurations at chiral centers |
Canonical SMILES | CCOC(=O)C@@HNC@@HC(=O)N2CC3(C[C@@H]2C(=O)O)SCCS3.Cl |
Topological Polar Surface | 147 Ų |
Hydrogen Bond Donors | 3 (protonated amine, carboxylic acid, amide NH) |
Hydrogen Bond Acceptors | 8 (carbonyl oxygens, carboxylic acid, ether) |
X-ray crystallographic analysis of spirapril hydrochloride reveals that it commonly crystallizes as a monohydrate (C₂₂H₃₀N₂O₅S₂⁺·Cl⁻·H₂O). The spirapril cation adopts a trans conformation along the amide bond linking the alanyl residue to the spirocyclic system. This conformation positions the carboxylic acid group of the spirocycle and the ethyl ester moiety for optimal lattice packing [2].
The incorporated water molecule plays a crucial structural role, forming hydrogen bonds between the host molecules. Specifically, water bridges the chloride anion (hydrogen bond acceptor) and the carboxylic acid proton (hydrogen bond donor) of adjacent spirapril cations, creating an extended hydrogen-bonded network. This hydrate form exhibits a melting point of 192-194°C (with decomposition) and displays hygroscopic behavior, requiring storage under controlled humidity conditions [2] [6].
Spirapril hydrochloride exhibits distinct solubility and partitioning behaviors influenced by its ionizable groups and semi-polar structure:
Table 2: Solubility and Ionization Properties
Property | Characteristics |
---|---|
Water Solubility | Very slight (<1 mg/mL) |
Methanol Solubility | Soluble |
Acetonitrile Solubility | Slight |
Methylene Chloride | Practically insoluble |
Dominant Species at pH 7.4 | Zwitterion (protonated amine and deprotonated carboxylic acid) |
Log P (estimated) | Moderate (data not explicit; structure suggests balance of lipophilic/hydrophilic) |
Spirapril hydrochloride stability is influenced by temperature, humidity, pH, and light exposure:
Table 3: Summary of Stability Characteristics
Factor | Effect on Stability | Mitigation Strategy |
---|---|---|
Temperature | Decomposition >194°C; accelerated degradation >40°C | Store at -20°C or 4°C |
Humidity | Hygroscopic; promotes hydrolysis and hydrate formation | Sealed storage with desiccant |
Light | Degradation under UV/visible light | Use amber glass or opaque containers |
pH (aqueous solutions) | Hydrolysis at extremes (especially alkaline pH) | Buffer near pH 6.0 for solutions |
Oxidizing Agents | Potential oxidation of thioether sulfurs | Use inert atmosphere during processing/storage |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7